4-Pyridinealdoxime

AChE Reactivation Organophosphate Poisoning Blood-Brain Barrier Permeability

Researchers synthesizing CNS-targeted acetylcholinesterase reactivators require uncharged 4-pyridinealdoxime, which crosses the blood-brain barrier unlike quaternary pralidoxime. • CNS Reactivator Design: Non-quaternary scaffold enables hybrid reactivators with 2× endothelial permeability vs. pralidoxime. • NLO-Active MOFs: Planar conformation facilitates predictable coordination geometry with Zn(II)/Cd(II) for two-photon absorption. • Supply Chain: >98% purity; bulk quantities available; global delivery with CoA.

Molecular Formula C6H6N2O
Molecular Weight 122.12 g/mol
CAS No. 696-54-8
Cat. No. B027919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Pyridinealdoxime
CAS696-54-8
SynonymsIsonicotinaldehyde Oxime;  4-Pyridinaldoxime;  4-Pyridinecarboxaldehyde Oxime;  NSC 63847; 
Molecular FormulaC6H6N2O
Molecular Weight122.12 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C=NO
InChIInChI=1S/C6H6N2O/c9-8-5-6-1-3-7-4-2-6/h1-5,9H/b8-5-
InChIKeyOFYLBLSSPQTTHT-YVMONPNESA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Pyridinealdoxime: Oxime Scaffold Overview


4-Pyridinealdoxime (CAS 696-54-8), also known as pyridine-4-aldoxime or isonicotinaldehyde oxime, is a non-quaternary pyridine oxime with the molecular formula C₆H₆N₂O and a molecular weight of 122.13 g/mol . The compound is characterized by a melting point of 131–135 °C, a water solubility of 10 g/L at 20 °C, and a calculated Log P of approximately 0.48, indicating moderate hydrophilicity [1]. Its pKa values are pK1: 4.73 (pyridine nitrogen) and pK2: 10.03 (oxime hydroxyl) at 25 °C [2]. Structurally, 4-pyridinealdoxime serves as the non-quaternary precursor to pralidoxime (2-PAM) and other quaternary pyridinium aldoxime reactivators, and it is widely employed as a versatile building block in organic synthesis and as a ligand in coordination chemistry [3].

Scaffold Identity Non-quaternary pyridine oxime; uncharged building block for CNS-penetrant reactivator design.
Synthetic Utility Versatile intermediate for hybrid reactivators, coordination ligands, and quaternary ammonium salt derivatization.

Substitution Limitations for 4-Pyridinealdoxime


4-Pyridinealdoxime (4-PA) is not a functionally interchangeable analog of either its regioisomers (2-pyridinealdoxime, 3-pyridinealdoxime) or its quaternary derivatives (e.g., pralidoxime). First, regioisomeric aldoximes exhibit distinct conformational and electronic properties: 2- and 3-pyridinealdoximes adopt a twisted conformation (~20° out of the pyridine ring plane), whereas 4-pyridinealdoxime is planar, altering metal-binding geometry and reactivity [1]. Second, quaternization to pralidoxime introduces a permanent positive charge, which drastically reduces blood-brain barrier permeability; uncharged 4-PA, in contrast, can be incorporated into hybrid reactivators like KM297 that achieve endothelial permeability coefficients twice that of pralidoxime [2]. Third, the non-quaternary nature of 4-PA enables its use as a neutral ligand in coordination polymers for nonlinear optical materials, a role that cationic pralidoxime cannot fulfill [3]. Generic substitution without accounting for these structural and physicochemical distinctions leads to failed experimental outcomes in reactivator design, metal-organic framework synthesis, and medicinal chemistry campaigns [4].

Regioisomer mismatch 2- and 3-pyridinealdoximes adopt twisted conformations that alter metal-binding geometry and reactivity; planar 4-pyridinealdoxime cannot be directly replaced by them.
Charge-dependent permeability Quaternary pralidoxime bears a permanent positive charge that limits blood-brain barrier passage; substitution with 4-PA enables uncharged hybrid designs with reported higher endothelial permeability.
Ligand role divergence Cationic pralidoxime cannot serve as a neutral N,O-chelating ligand for coordination polymers, a role fulfilled by non-quaternary 4-pyridinealdoxime in nonlinear optical material synthesis.

Quantitative Comparison of 4-Pyridinealdoxime


KM297 Endothelial Permeability vs. Pralidoxime

The uncharged hybrid reactivator KM297, which incorporates a 4-pyridinealdoxime moiety, demonstrated an endothelial permeability coefficient (Pe) twice that of pralidoxime (2-PAM) in a human in vitro blood-brain barrier (BBB) model [1]. This quantitative difference highlights a key advantage of the non-quaternary 4-PA scaffold over the permanently charged 2-PAM.

KM297 BBB Permeability
Head-to-head
Endothelial Pe: 2× vs pralidoxime (human in vitro BBB model)
Supports CNS-penetrant reactivator design context
Reported two-fold permeability advantage; requires validation in in vivo BBB models
AChE Reactivation Organophosphate Poisoning Blood-Brain Barrier Permeability

AChE Reactivation: Tacrine Hybrids vs. Standard Oximes

Tacrine-pyridinium hybrid reactivators synthesized from 4-pyridinealdoxime derivatives (compounds 5c and 5d) achieved 41% reactivation of paraoxon-inhibited electric eel AChE at 1 μM, compared to 16% for pralidoxime (2-PAM) and only 4% for HI-6 under identical conditions [1]. The hybrid reactivators also maintained high residual AChE activity (95%, 92%, and 90% for 5a, 5b, and 5c, respectively), indicating low intrinsic enzyme inhibition [1].

AChE Reactivation: Hybrid vs. Standard
Head-to-head
41% reactivation at 1 μM (4-PA hybrid 5c/5d) vs. 16% (2-PAM), 4% (HI-6)
Reported higher in vitro reactivation vs. clinical oximes
Paraoxon-inhibited electric eel AChE; 1 μM oxime concentration
AChE Reactivation Organophosphate Poisoning Medicinal Chemistry

Sarin-Inhibited Cholinesterase Reactivation Capability

In a comprehensive in vitro screening of monoquaternary pyridinium oximes against sarin-inhibited human brain cholinesterases, only five reactivators—pralidoxime, obidoxime, HI-6, 4-PAM, and K119—were able to satisfactorily renew cholinesterase potency [1]. The inclusion of 4-PAM (4-pyridinealdoxime methiodide, the quaternary derivative of 4-PA) alongside established clinical oximes confirms the essential role of the 4-pyridinealdoxime scaffold in achieving meaningful reactivation.

Sarin Reactivation Screen
Class-level
4-PAM classified as satisfactory reactivator alongside pralidoxime, obidoxime, HI-6
4-PA scaffold qualifies for reactivator screening programs
Qualitative human brain AChE assay; quantitative reactivation data not provided
AChE Reactivation Nerve Agent Countermeasures Cholinesterase

Radical Extinction Coefficients: Isomeric Comparison

Pulse radiolysis studies revealed that the radical anions derived from one-electron reduction of 2- and 4-pyridinealdoximes absorb in the 300–400 nm region with extinction coefficients almost an order of magnitude (~10-fold) higher than those of the 3-pyridinealdoxime isomer and benzaldoxime [1]. The radical anion from 4-pyridinealdoxime protonates rapidly on the ring nitrogen, with oxime group pK values around 5.4 and 12.6 [1].

Radical Extinction Coefficients
Head-to-head
ε ~10× higher for 4-PA radical anion vs. 3-isomer (300–400 nm)
Enables sensitive detection in pulse radiolysis spectroscopy
Order-of-magnitude extinction coefficient difference; aqueous reduction conditions
Spectroscopy Pulse Radiolysis Radical Chemistry

1D Coordination Polymers: Nonlinear Optical Enhancement

Reaction of 4-pyridinealdoxime (4-pyao) with Zn(II) and Cd(II) sulfates yielded 1D coordination polymers of formula [M(SO₄)(4-pyao)₂(H₂O)₂]ₙ, which exhibited enhanced luminescence and two-photon absorption compared to the free ligand [1]. The enhancement is attributed to chelation of the ligand to the metal center, and the polymers represent supramolecular isomers differing by ligand twisting [1]. In contrast, 2- and 3-pyridinealdoxime adopt inherently twisted conformations (~20° out-of-plane) that alter metal-binding geometry [2], potentially leading to different coordination architectures.

NLO Enhancement in MOFs
Class-level
Zn/Cd 4-PA coordination polymers exhibit enhanced luminescence and two-photon absorption
Supports nonlinear optical material research
Qualitative enhancement reported; quantitative factors not specified
Coordination Chemistry Nonlinear Optics Metal-Organic Frameworks

Antiviral QAS Derivatives vs. Cetylpyridinium Chloride

A series of quaternary ammonium salts (QAS) synthesized from 4-pyridinealdoxime were tested for in vitro antimicrobial activity. Several candidates exhibited potent antiviral activity, but their antibacterial activity was lower than that of the benchmark cetylpyridinium chloride (CPC) [1]. The addition of the oxime group to the pyridine backbone resulted in derivatives with large topological polar surface areas and unfavorable cLog P values, which likely contributed to the reduced antibacterial potency [1]. Notably, these compounds were not toxic to human cell lines [1].

Antiviral QAS vs. CPC
Head-to-head
4-PA-derived QAS: antiviral activity; antibacterial lower than CPC; low cytotoxicity to human cells
Supports antiviral screening context; antibacterial endpoint differs
Membrane permeabilization at 4× MIC observed; exact potency fold-difference not provided
Antimicrobial Quaternary Ammonium Salts Medicinal Chemistry

4-Pyridinealdoxime Application Scenarios


BBB-Penetrant AChE Reactivator Synthesis

Researchers developing next-generation oxime reactivators capable of crossing the blood-brain barrier require 4-pyridinealdoxime as a key synthetic intermediate. As demonstrated with hybrid KM297, the uncharged 4-PA moiety enables design of reactivators with endothelial permeability coefficients twice that of pralidoxime [1]. Procurement of high-purity 4-PA (>98%) is essential for synthesizing tacrine-pyridinium hybrids and other CNS-targeted reactivator candidates [2].

1D Coordination Polymers for Nonlinear Optics

Materials scientists fabricating metal-organic frameworks (MOFs) with enhanced nonlinear optical properties can utilize 4-pyridinealdoxime as a neutral N,O-chelating ligand. Reaction with Zn(II) or Cd(II) sulfates yields 1D coordination polymers exhibiting ligand-based emission and two-photon absorption enhancement [3]. The planar conformation of 4-PA, in contrast to the twisted conformations of 2- and 3-pyridinealdoximes, facilitates predictable supramolecular isomerism and coordination geometry [4]. Procurement enables reproducible synthesis of these NLO-active materials.

Precursor for Antimicrobial and Antiviral QAS

Medicinal chemists synthesizing quaternary ammonium salts (QAS) with selective antiviral activity can employ 4-pyridinealdoxime as a starting scaffold. Quaternization of 4-PA yields derivatives that exhibit potent antiviral effects while maintaining low cytotoxicity toward human cell lines [5]. Although antibacterial activity is lower than CPC, the favorable cytotoxicity profile supports further optimization of 4-PA-based QAS for antiviral applications [5]. Procurement of 4-PA in bulk quantities supports structure-activity relationship (SAR) campaigns.

Spectroscopic Probe for Pulse Radiolysis

Physical chemists conducting pulse radiolysis experiments to characterize transient radical anions benefit from the nearly 10-fold higher extinction coefficient of 4-pyridinealdoxime radicals in the 300–400 nm region compared to the 3-isomer [6]. This enhanced absorptivity enables more sensitive detection and accurate kinetic measurements of one-electron reduction processes. Procurement of 4-PA specifically (rather than regioisomeric aldoximes) is critical for achieving adequate signal-to-noise in these spectroscopic assays.

Application
Selection Property
Validation Focus
CNS-targeted AChE reactivator synthesis
Non-quaternary oxime scaffold
Endothelial permeability coefficient in BBB models
Nonlinear optical coordination polymer synthesis
Planar N,O-chelating ligand
Two-photon absorption and luminescence enhancement
Antiviral quaternary ammonium salt synthesis
Pyridinium-4-aldoxime backbone with tunable amphiphilicity
Antiviral selectivity and human cell cytotoxicity profiling
Transient radical anion spectroscopy
High radical anion absorptivity (300–400 nm)
Extinction coefficient measurement by pulse radiolysis

Technical Documentation Hub

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